3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile
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Overview
Description
3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptidomimetics and Amino Acid Research
The compound has been utilized as a chiral building block in the synthesis of δ-sugar amino acids, contributing to the field of peptidomimetics. Specifically, it aids in the creation of compounds with conformationally restricted structures, potentially offering new insights into protein structure and function. This application is pivotal in developing novel therapeutic agents and understanding biological processes at a molecular level (Defant et al., 2011).
Organic Synthesis and Chemical Reactions
The compound plays a role in the stereoselective generation of tetrahydrofur-2-ylmethyl radicals, crucial for organic synthesis and chemical reactions. It aids in producing functionalized tetrahydrofurans, essential components in various synthetic procedures and medicinal chemistry. This application showcases the compound's versatility in facilitating complex chemical transformations (Schuch et al., 2009).
Heterocyclic Compound Synthesis
3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is instrumental in synthesizing heterocyclic compounds, a class of compounds with wide-ranging applications, including pharmaceuticals and materials science. Its role in forming indole-containing triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives, which exhibit antimicrobial activities, underscores its importance in medicinal chemistry (Behbehani et al., 2011).
Structural and Conformational Analysis
The compound's utility extends to its use in structural and conformational analysis of complex molecules. It has been involved in the study of molecular configurations and interactions, contributing to the understanding of molecular structures and their functionalities (Liu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-(oxolan-2-ylmethylamino)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-3,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKZHSOMHSHFDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381389 |
Source
|
Record name | 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-18-2 |
Source
|
Record name | 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.